Trimethylammonium 2,4-dichlorophenoxyacetate
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Overview
Description
2-(2,4-dichlorophenoxy)acetic acid; N,N-dimethylmethanamine is a compound that combines the properties of 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine. 2-(2,4-dichlorophenoxy)acetic acid is a systemic herbicide widely used to control broadleaf weeds, while N,N-dimethylmethanamine is an organic compound often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
2-(2,4-dichlorophenoxy)acetic acid:
-
N,N-dimethylmethanamine:
- This compound is typically synthesized by the reaction of formaldehyde with dimethylamine under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: Both 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
- Oxidation and reduction reactions typically yield various chlorinated and dechlorinated derivatives, while substitution reactions can produce a range of substituted phenoxyacetic acids and amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)acetic acid is widely used in plant cell culture media as a synthetic auxin, promoting cell division and growth . It is also used to increase latex output in rubber trees . N,N-dimethylmethanamine is employed in organic synthesis as a reagent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It induces uncontrolled growth in susceptible plants, leading to their death . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes . N,N-dimethylmethanamine functions primarily as a reagent in chemical reactions, facilitating the formation of various organic compounds.
Comparison with Similar Compounds
2,4,5-trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
Mecoprop: A selective herbicide used to control broadleaf weeds.
Uniqueness: 2-(2,4-dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide, as well as its role as a synthetic auxin in plant cell culture . N,N-dimethylmethanamine is valued for its versatility as a reagent in organic synthesis.
Properties
CAS No. |
6416-73-5 |
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Molecular Formula |
C11H15Cl2NO3 |
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3 |
InChI Key |
ZRRWVAQQSHSQOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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